molecular formula C17H15ClFNO B1324858 2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone CAS No. 898754-99-9

2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Cat. No. B1324858
CAS RN: 898754-99-9
M. Wt: 303.8 g/mol
InChI Key: ZSDKGSCBSHNIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is an organic compound belonging to the benzophenone family. Its chemical formula is C17H15ClFNO , and its molecular weight is approximately 303.76 g/mol . The compound features an intriguing combination of a benzophenone core with a substituted azetidine ring.

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers might investigate the degradation products of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone to assess its environmental impact. Understanding its breakdown pathways can inform the design of more eco-friendly chemicals.

Each of these applications leverages the unique chemical structure of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone to explore innovative solutions across different scientific disciplines. While the current information available is limited, ongoing research and development may uncover further uses and deepen our understanding of this compound’s potential .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKGSCBSHNIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643713
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

CAS RN

898754-99-9
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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